molecular formula C22H27N3O4 B2826463 N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946312-04-5

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2826463
CAS RN: 946312-04-5
M. Wt: 397.475
InChI Key: CDOUCNIQQULNAS-UHFFFAOYSA-N
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Description

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Sleep Modulation

Research by Dugovic et al. (2009) on orexin receptor antagonists, which share structural motifs with the compound , indicates that these substances play significant roles in sleep-wake regulation. The study found that blocking orexin-2 receptors in rats decreased sleep latency and increased sleep duration, suggesting a potential application in studying and treating sleep disorders (Dugovic et al., 2009).

Anticancer Activity

A study by Ruchelman et al. (2004) identified compounds with structural similarities as potent topoisomerase I-targeting agents with significant cytotoxic activity against cancer cells. This highlights the potential use of such compounds in cancer research, particularly in the development of new anticancer drugs (Ruchelman et al., 2004).

Novel Anticancer Agents Synthesis

Fang et al. (2016) described the synthesis of novel α-aminophosphonate derivatives, showcasing moderate to high levels of antitumor activities. This demonstrates the utility of such compounds in synthesizing new molecules with potential anticancer properties (Fang et al., 2016).

Chemical Synthesis and Reactivity

Aghekyan et al. (2009) explored the synthesis of derivatives with substituents in specific positions, contributing to the field of organic synthesis and the development of novel chemical entities for further pharmacological testing (Aghekyan et al., 2009).

properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-25-12-4-5-16-13-15(6-9-19(16)25)10-11-23-21(26)22(27)24-18-8-7-17(28-2)14-20(18)29-3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOUCNIQQULNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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